N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide
Description
N'-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide is a structurally complex ethanediamide derivative featuring a 4-chlorobenzenesulfonyl group, a furan-2-yl substituent, and a 2-hydroxyethyl moiety. The compound’s core structure includes an ethanediamide (oxalamide) backbone, which is substituted at the nitrogen atoms with distinct functional groups:
- N'-terminal: A branched ethyl chain bearing a 4-chlorobenzenesulfonyl group (electron-withdrawing) and a furan-2-yl ring (aromatic heterocycle).
The 4-chlorobenzenesulfonyl group is a common pharmacophore in sulfonamide-based drugs, while the furan ring may contribute to π-π interactions in biological systems .
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O6S/c17-11-3-5-12(6-4-11)26(23,24)14(13-2-1-9-25-13)10-19-16(22)15(21)18-7-8-20/h1-6,9,14,20H,7-8,10H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTPALPDVGHOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide, a multi-step synthetic route is generally employed. The process typically begins with the reaction of 4-chlorobenzenesulfonyl chloride with 2-furanethylamine to form an intermediate sulfonamide. This intermediate then undergoes further reaction with 2-hydroxyethyl ethylenediamine under controlled conditions to yield the final product. Key reaction parameters such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide often involves scalable synthetic techniques such as continuous flow synthesis. This method allows for consistent production of the compound at high volumes while ensuring strict control over reaction conditions and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide undergoes a variety of chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: : Often carried out using mild oxidizing agents such as hydrogen peroxide in the presence of a catalyst.
Reduction: : Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Involves nucleophiles such as alkoxides or amines, usually under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the corresponding amine or alcohol derivatives.
Scientific Research Applications
N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide finds extensive use in scientific research across multiple disciplines:
Chemistry: : As a reagent in synthetic organic chemistry for constructing complex molecules.
Biology: : In biochemical assays and as a probe for studying cellular processes.
Medicine: : Potential therapeutic applications due to its unique molecular structure.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide exerts its effects involves interaction with specific molecular targets and pathways. The sulfonyl and furan groups enable the compound to engage in various biochemical interactions, potentially influencing enzyme activity and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related molecules from the evidence, focusing on functional groups, physicochemical properties, and inferred bioactivity.
Structural Analogues
Functional Group Analysis
- 4-Chlorobenzenesulfonyl Group : Present in both the target compound and , this group enhances stability and may influence receptor binding via hydrophobic/electrostatic interactions. Its absence in (replaced by methylsulfonyl) reduces steric bulk but retains sulfonamide reactivity .
- Furan vs. Benzene Rings : The target compound and share the furan ring, which is absent in and . Furan’s oxygen atom may improve solubility compared to benzene derivatives .
Physicochemical Properties (Inferred)
- Solubility : The target compound’s 2-hydroxyethyl group likely improves aqueous solubility relative to (2-methoxybenzyl) and (phenylmethyl).
- Melting Point : Sulfonamide derivatives (target, ) typically exhibit higher melting points due to hydrogen bonding and crystallinity .
- Reactivity : The nitro group in may confer redox activity, absent in the target compound.
Data Tables
Table 1: Structural Comparison
Table 2: Inferred Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
